![molecular formula C24H18N2O2 B403852 3-methyl-1-(3-toluidino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B403852.png)
3-methyl-1-(3-toluidino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-1-(3-toluidino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound belonging to the naphthoquinoline family This compound is characterized by its unique structure, which includes a naphthoquinoline core substituted with a methyl group and a m-tolylamino group
Métodos De Preparación
The synthesis of 3-methyl-1-(3-toluidino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthoquinoline Core: This step involves the cyclization of appropriate precursors to form the naphthoquinoline skeleton.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often utilizing continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
3-methyl-1-(3-toluidino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthoquinoline core, allowing for the synthesis of a wide range of derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-methyl-1-(3-toluidino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several scientific research applications:
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 3-methyl-1-(3-toluidino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with specific molecular targets. For instance, as an ASK1 inhibitor, it binds to the kinase domain of ASK1, preventing its activation and subsequent signaling pathways that lead to apoptosis . This inhibition can protect cells from stress-induced apoptosis, making it a potential therapeutic agent for diseases involving excessive cell death.
Comparación Con Compuestos Similares
3-methyl-1-(3-toluidino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione can be compared with other naphthoquinoline derivatives such as:
3-Methyl-6-methylamino-3H-naphtho[1,2,3-de]quinoline-2,7-dione: This compound has a similar structure but with a different substitution pattern, which may result in different chemical and biological properties.
6-Bromo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione:
3-Methyl-6-(4-toluidino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione: This derivative has a toluidino group at a different position, which may affect its interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C24H18N2O2 |
|---|---|
Peso molecular |
366.4g/mol |
Nombre IUPAC |
14-methyl-16-(3-methylanilino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |
InChI |
InChI=1S/C24H18N2O2/c1-14-7-5-8-15(13-14)25-22-21-16-9-3-4-10-17(16)23(27)18-11-6-12-19(20(18)21)26(2)24(22)28/h3-13,25H,1-2H3 |
Clave InChI |
NJIRIPITZROHAP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)N(C2=O)C |
SMILES canónico |
CC1=CC(=CC=C1)NC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)N(C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-[2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B403769.png)

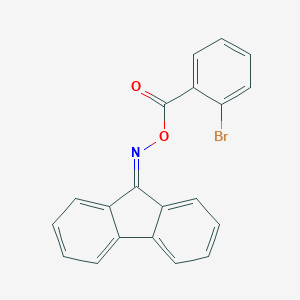
![(E)-1-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE](/img/structure/B403775.png)
![5-[(3,5-dimethyl-4-isoxazolyl)diazenyl]-2,1,3-benzoxadiazol-4-ylamine](/img/structure/B403777.png)
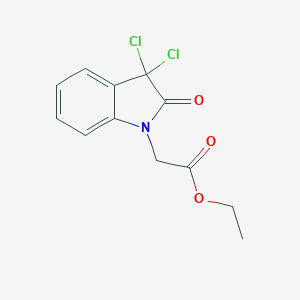
![5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B403781.png)
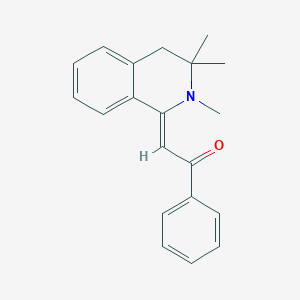
![N-[(2,5-dioxopyrrolidin-1-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide](/img/structure/B403783.png)
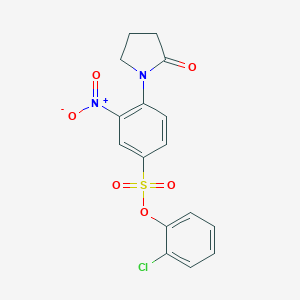
![2-(acetylamino)-3-{4-[bis(2-chloroethyl)amino]phenyl}-N-(1-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-2-methylpropyl)propanamide](/img/structure/B403791.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B403792.png)
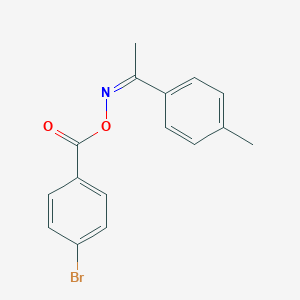
![2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-(1,1,3,3-tetramethylbutyl)acetamide](/img/structure/B403795.png)
